![molecular formula C10H10N4 B13153003 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine is a heterocyclic compound that features a fused pyridine and pyrimidine ring system attached to a cyclopropane amine group.
Vorbereitungsmethoden
The synthesis of 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cancer cell growth and survival . This inhibition can lead to apoptosis or programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine can be compared to other pyridopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Piritrexim: A synthetic antifolate with antitumor properties.
The uniqueness of this compound lies in its cyclopropane amine group, which may confer distinct biological activities and chemical reactivity compared to other derivatives.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-pyrido[2,3-d]pyrimidin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C10H10N4/c11-10(3-4-10)9-13-6-7-2-1-5-12-8(7)14-9/h1-2,5-6H,3-4,11H2 |
InChI-Schlüssel |
MEGVRNCJVVLDNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C3C=CC=NC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)

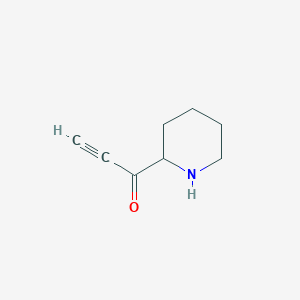
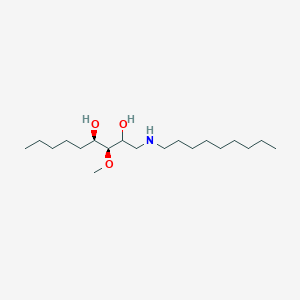
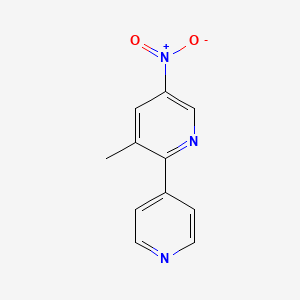

![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)

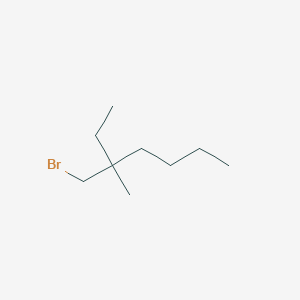

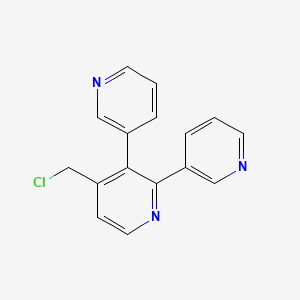
![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)
